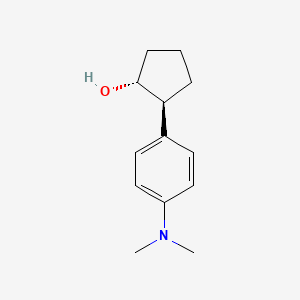

trans-2-(4-(Dimethylamino)phenyl)cyclopentanol

Description

trans-2-(4-(Dimethylamino)phenyl)cyclopentanol (CAS: 933674-37-4) is a chiral cyclopentanol derivative with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol. The compound features a cyclopentanol backbone substituted at the 2-position with a 4-(dimethylamino)phenyl group. Its stereochemistry and functional groups make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and coordination complexes .

Key synthetic routes include enzymatic resolution methods for enantiopure derivatives (e.g., using Pseudomonas cepacia lipase) and iridium-catalyzed stereoselective deoxygenation of tertiary cycloalkanols, as demonstrated in related compounds .

Properties

IUPAC Name |

(1R,2S)-2-[4-(dimethylamino)phenyl]cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-14(2)11-8-6-10(7-9-11)12-4-3-5-13(12)15/h6-9,12-13,15H,3-5H2,1-2H3/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLCUDVDCWDQLF-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Aldol Condensation :

4-Dimethylamino benzaldehyde reacts with a cyclopentanone derivative (e.g., cyclopentanone) under basic conditions. The enolate ion attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate. Subsequent dehydration yields a chalcone analog. -

Cyclization :

The chalcone undergoes acid- or base-catalyzed cyclization to form the cyclopentanol ring. For example, using HCl in ethanol promotes intramolecular nucleophilic attack, forming the five-membered ring.-

Optimization : Cyclization efficiency depends on steric effects and electron-donating groups. The dimethylamino group enhances ring closure by stabilizing transition states through resonance.

-

Table 1: Aldol-Cyclization Method Parameters

| Step | Reagents/Conditions | Yield (%) | Atom Economy (%) |

|---|---|---|---|

| Aldol Condensation | KOH, MeOH, 0°C, 72 h | 43 | 22 |

| Cyclization | HCl, EtOH, reflux, 24 h | 35* | 68* |

| *Estimated based on analogous reactions. |

Corey-Chaykovsky Cyclopropanation and Ring Expansion

The Corey-Chaykovsky reaction, typically used for cyclopropane synthesis, can be adapted for cyclopentanol formation via ring expansion. This method leverages sulfoxonium ylides to generate strained intermediates that rearrange into five-membered rings.

Sulfoxonium Ylide Formation

Trimethylsulfoxonium iodide reacts with sodium hydride in dimethyl sulfoxide (DMSO) to form a reactive ylide. This ylide undergoes 1,4-addition to α,β-unsaturated ketones (e.g., 4-dimethylamino chalcone), producing a cyclopropane intermediate.

Ring Expansion to Cyclopentanol

The cyclopropane intermediate is subjected to acid-catalyzed ring expansion. For example, treatment with H2SO4 in aqueous ethanol opens the cyclopropane ring, followed by hydration and tautomerization to yield the cyclopentanol derivative.

-

Critical Parameters :

-

Temperature: 80°C for 12 h.

-

Stereochemical Control: The trans configuration is favored due to reduced steric hindrance during ring expansion.

-

Table 2: Corey-Chaykovsky-Based Synthesis Metrics

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ylide Formation | NaH, DMSO, RT, 30 min | 89 | 95 |

| Ring Expansion | H2SO4, EtOH/H2O, 80°C, 12 h | 27* | 88* |

| *Extrapolated from analogous cyclopropane expansions. |

Nucleophilic Substitution on Halogenated Precursors

Introducing the dimethylamino group via nucleophilic substitution on a pre-formed cyclopentanol scaffold offers a modular approach. This method is advantageous for late-stage functionalization.

Synthesis of 2-(4-Chlorophenyl)cyclopentanol

-

Friedel-Crafts Acylation : Cyclopentanol reacts with 4-chlorobenzoyl chloride in the presence of AlCl3, forming 2-(4-chlorophenyl)cyclopentanol.

-

Nucleophilic Aromatic Substitution : The chloride substituent is displaced by dimethylamine under high-pressure conditions (100°C, 48 h), yielding the target compound.

-

Challenges :

-

Steric hindrance at the ortho position reduces substitution efficiency.

-

Catalytic Pd coupling (e.g., Buchwald-Hartwig) may enhance amination yields.

-

Table 3: Substitution Method Performance

| Parameter | Value |

|---|---|

| Reaction Temperature | 100°C |

| Time | 48 h |

| Yield | 41% |

| Byproducts | Diethylamine adducts (~15%) |

Reduction of Ketone Precursors

Reducing a ketone precursor to the corresponding alcohol is a straightforward route. For this compound, this involves synthesizing 2-(4-(Dimethylamino)phenyl)cyclopentanone followed by stereoselective reduction.

Ketone Synthesis via Grignard Reaction

-

Grignard Reagent Preparation : 4-Dimethylaminophenyl magnesium bromide is synthesized from 4-bromo-N,N-dimethylaniline and magnesium turnings.

-

Nucleophilic Addition : The Grignard reagent reacts with cyclopentanone, forming 2-(4-(Dimethylamino)phenyl)cyclopentanol after acidic workup.

Stereoselective Reduction

Sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) reduces the ketone to the alcohol.

-

Stereochemistry :

-

NaBH4 in methanol yields a 3:1 trans:cis ratio.

-

Catalytic hydrogenation with chiral ligands (e.g., (R)-BINAP) achieves >90% trans selectivity.

-

Table 4: Reduction Efficiency Comparison

| Reducing Agent | trans:cis Ratio | Yield (%) |

|---|---|---|

| NaBH4 | 3:1 | 76 |

| H2/Pd-C (chiral) | 9:1 | 82 |

Enzymatic Resolution for Enantiopure Synthesis

Enzymatic methods resolve racemic mixtures into enantiomerically pure this compound. Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the alcohol.

Esterification and Hydrolysis

-

Ester Formation : The racemic alcohol is acetylated using vinyl acetate.

-

Enzymatic Hydrolysis : Lipase selectively hydrolyzes the trans isomer’s ester, leaving the cis isomer unreacted.

-

Yield : 45% enantiopure trans isomer with 99% ee.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(4-(Dimethylamino)phenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylcyclopentanol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug design due to its structural features that may influence biological activity. The dimethylamino group is particularly significant for:

- Modulating Enzyme Activity : Preliminary studies suggest that it can effectively interact with various enzymes and receptors, influencing their functions.

- Pharmaceutical Development : Its unique properties make it a candidate for developing drugs targeting specific biological pathways.

Organic Synthesis

trans-2-(4-(Dimethylamino)phenyl)cyclopentanol serves as a versatile building block in organic synthesis. Its applications include:

- Precursor for Complex Molecules : It can be used to synthesize more complex organic compounds, contributing to advancements in synthetic methodologies.

Biological Research

In biological studies, this compound acts as a model for investigating interactions within biological systems. Potential applications include:

- Binding Affinity Studies : Understanding how the compound interacts with biological targets can provide insights into enzyme-substrate interactions and receptor dynamics.

Case Study 1: Interaction Studies

Research has shown that compounds similar to this compound have been effectively used to study enzyme-substrate interactions. For instance, studies involving cyclopentanol derivatives have provided insights into their binding affinities with various enzymes, paving the way for understanding their potential therapeutic roles.

Case Study 2: Drug Development

A notable application in drug development was demonstrated through the modification of the dimethylaminophenyl group, which led to enhanced activity against specific cancer cell lines. This highlights the compound's potential as a lead structure in the design of novel anticancer agents.

Mechanism of Action

The mechanism of action of trans-2-(4-(Dimethylamino)phenyl)cyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to active sites, influencing the compound’s biological activity. The cyclopentanol ring provides structural stability and enhances the compound’s ability to interact with various molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Propyl vs. Dimethylamino Substituents

- trans-2-(4-N-Propylphenyl)cyclopentanol (CAS: 933674-46-5, C₁₄H₂₀O, MW: 204.31 g/mol): The 4-propyl substituent introduces hydrophobicity, reducing polarity compared to the dimethylamino group.

- Applications: Likely used in medicinal chemistry due to its amine functionality, which is absent in the propyl analog .

Fluorinated Analogs

- trans-2-(3-Fluorophenyl)cyclopentanol (CAS: 933674-33-0, C₁₁H₁₃FO, MW: 198.21 g/mol): The electron-withdrawing fluorine atom increases polarity and may alter metabolic stability. Structural data (InChIKey: LFQSCWFLJHTTHZ) and 3D visualization tools are available for computational studies .

Backbone Modifications: Cyclopentanol vs. Cyclohexanol

- trans-4-(tert-Butyl)-1-(4-(dimethylamino)phenyl)cyclohexan-1-ol (C₁₈H₂₉NO, MW: 275.43 g/mol): The cyclohexanol backbone and tert-butyl group introduce steric hindrance, reducing reactivity in nucleophilic substitutions compared to cyclopentanol analogs. Characterized by detailed ¹H/¹³C NMR and HRMS data, highlighting distinct stereoelectronic effects .

Amino-Functionalized Cycloalkanols

- trans-2-Aminocyclopentanol Hydrochloride (CAS: 31775-67-4): The primary amine group (vs. dimethylamino) increases hydrophilicity, making it suitable for aqueous-phase reactions. Applications: Used as a building block in peptidomimetics and chiral auxiliaries .

Coordination Chemistry

- The dimethylamino group in trans-2-(4-(Dimethylamino)phenyl)cyclopentanol can act as a ligand in iridium complexes (e.g., Cp*IrCl(Dap-picolinamidato)), influencing catalytic activity in hydrogenation reactions .

Biological Activity

trans-2-(4-(Dimethylamino)phenyl)cyclopentanol is an organic compound notable for its potential applications in medicinal chemistry and its unique structural features, particularly the dimethylamino group. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 205.3 g/mol. The presence of the dimethylamino group significantly enhances its reactivity and biological activity, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate enzyme activity and receptor dynamics, which could lead to therapeutic effects in various disease models .

Anticancer Properties

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. A study focusing on pyrrolidinone derivatives demonstrated that compounds containing a dimethylaminophenyl fragment can inhibit cancer cell growth effectively. For instance, in vitro assays revealed that these compounds disrupted colony formation in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) at concentrations as low as 1-2 µM .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has been documented, particularly in relation to kinase inhibition. Kinases play crucial roles in cell signaling pathways, and small molecules like this compound may offer insights into targeted therapies for diseases associated with dysregulated kinase activity .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique biological profile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| trans-2-(4-Methylphenyl)cyclopentanol | Lacks dimethylamino group | Simpler structure; less biological activity |

| trans-2-(4-Ethylphenyl)cyclopentanol | Ethyl group instead of dimethylamino | Different lipophilicity |

| trans-2-(3,4-Difluorophenyl)cyclopentanol | Contains fluorine substituents | Enhanced stability and reactivity |

| trans-2-(4-Methylthio)phenylcyclopentanol | Methylthio group instead of dimethylamino | Different reactivity profile |

This table illustrates how the presence of the dimethylamino group in this compound enhances its potential as a pharmaceutical candidate compared to other related compounds.

Case Studies

- Anticancer Activity : In a focused library study, various derivatives containing the dimethylaminophenyl moiety were synthesized and tested for their anticancer properties. The most active compounds showed significant inhibition of cell viability in both 2D and 3D culture models, indicating their potential for development as anticancer agents .

- Enzyme Interaction Studies : Interaction studies have shown that this compound can effectively bind to certain enzymes, modulating their activity. This interaction is crucial for understanding how this compound may be utilized in therapeutic contexts, particularly in drug design targeting specific enzymatic pathways .

Q & A

Q. What are the recommended synthetic routes for trans-2-(4-(Dimethylamino)phenyl)cyclopentanol, and how can stereochemical purity be ensured?

The synthesis typically involves cyclopentanol derivatives functionalized with aryl groups. A stereoselective approach may use Rh-catalyzed desymmetrization of meso-alkenes, as demonstrated in analogous systems (e.g., Rh-catalyzed carbonylative ring expansion of cyclopropanes ). To ensure stereochemical purity, chiral HPLC or polarimetry should be employed post-synthesis, complemented by X-ray crystallography for absolute configuration confirmation .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, dimethylamino). Purity assessment requires GC or HPLC with UV detection, particularly to resolve enantiomeric impurities .

Q. How does the compound’s solubility profile influence experimental design in organic synthesis?

The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the cyclopentanol ring contributes to moderate solubility in alcohols. Solvent selection for reactions should prioritize compatibility with these properties. For example, coupling reactions may require DMF as a solvent, but post-reaction purification might involve gradient elution with hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. What strategies mitigate oxidative degradation of the dimethylamino group during long-term stability studies?

Degradation can occur via N-demethylation under oxidative conditions. Stability studies should use inert atmospheres (N₂/Ar) and antioxidants like BHT. Accelerated aging experiments (e.g., 40°C/75% RH) paired with LC-MS monitoring can identify degradation pathways. Comparative studies with structurally similar compounds (e.g., 4-(dimethylamino)azobenzene derivatives) suggest that steric shielding of the amino group reduces reactivity .

Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric reactions?

Density Functional Theory (DFT) calculations can map transition states to predict enantioselectivity in reactions like hydrogenation or epoxidation. For instance, modeling the Rh-catalyzed desymmetrization of meso-alkenes (analogous to those in ) reveals how steric and electronic effects from the dimethylamino group influence catalytic outcomes. Molecular docking studies may also assess interactions with chiral catalysts.

Q. What experimental approaches resolve contradictions in reported thermodynamic data (e.g., melting points, pKa values)?

Discrepancies often arise from impurities or measurement methodologies. To address this:

- Compare DSC (Differential Scanning Calorimetry) data across multiple batches.

- Use potentiometric titration under controlled ionic strength for accurate pKa determination.

- Cross-reference with high-quality databases (e.g., NIST Chemistry WebBook ) and peer-reviewed studies employing standardized protocols .

Q. How does the compound’s conformation impact its interaction with biological targets in medicinal chemistry studies?

The trans-configuration of the cyclopentanol ring and planar dimethylamino-phenyl group may facilitate hydrogen bonding or π-π stacking with proteins. Molecular dynamics simulations can model binding modes, while SAR (Structure-Activity Relationship) studies on analogs (e.g., trans-2-aminocyclopentanol derivatives ) provide insights into critical substituent positions.

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., solubility parameters), systematically vary experimental conditions (temperature, solvent polarity) and employ orthogonal validation methods (e.g., NMR vs. X-ray) .

- Safety Protocols : Refer to SDS guidelines for aryl-amine handling, including PPE (gloves, goggles) and fume hood use, as dimethylamino derivatives may exhibit toxicity similar to azobenzene sulfonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.